3',5'-Difluoro-2'-nitrophenacyl bromide
Overview
Description
3’,5’-Difluoro-2’-nitrophenacyl bromide is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenacyl bromide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-2’-nitrophenacyl bromide typically involves the bromination of 3’,5’-difluoro-2’-nitroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of 3’,5’-Difluoro-2’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-2’-nitrophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted phenacyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives with various functional groups.
Reduction: Amino-substituted phenacyl derivatives.
Oxidation: Carboxylic acids or other oxidized phenacyl derivatives.
Scientific Research Applications
3’,5’-Difluoro-2’-nitrophenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nucleophilic substitution reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-2’-nitrophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine and nitro groups enhances the electrophilicity of the phenacyl carbon, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated nitroaromatic compound with applications in explosives and energetic materials.
3,5-Difluoro-4-nitrobenzonitrile: A related compound with similar structural features but different functional groups.
Uniqueness
3’,5’-Difluoro-2’-nitrophenacyl bromide is unique due to its combination of fluorine and nitro substituents on the phenacyl bromide structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. Its ability to undergo selective nucleophilic substitution and reduction reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
2-bromo-1-(3,5-difluoro-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(10)2-6(11)8(5)12(14)15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLAKEDSVMZWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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